![molecular formula C19H18N2O B297723 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B297723.png)
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile, also known as JWH-250, is a synthetic cannabinoid that was first developed by John W. Huffman in 1999. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. JWH-250 is often used in scientific research to study the effects of cannabinoids on the body.
作用機序
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile acts as an agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. When 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile binds to these receptors, it activates a series of biochemical pathways that can affect a wide range of physiological processes, including pain sensation, appetite, and immune function.
Biochemical and Physiological Effects:
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile has been shown to have a number of biochemical and physiological effects, including analgesic (pain-relieving), anti-inflammatory, and immunomodulatory properties. It has also been shown to have anxiolytic (anti-anxiety) effects and to be involved in the regulation of appetite and metabolism.
実験室実験の利点と制限
One of the main advantages of using 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile in scientific research is that it is a potent and selective agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of using 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in the human body.
将来の方向性
There are many potential future directions for research involving 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile. One area of interest is the potential therapeutic uses of cannabinoids in the treatment of various diseases, including cancer, chronic pain, and neurological disorders. Another area of research is the development of new synthetic cannabinoids with improved pharmacological properties. Finally, there is a need for further research into the long-term effects of synthetic cannabinoids on human health.
合成法
The synthesis of 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile involves several steps, including the reaction of 1-(4-methylphenyl)propan-2-amine with 3-bromopropylphenoxybenzene, followed by the addition of potassium carbonate and 2-cyanoindole. The final product is purified using chromatography techniques.
科学的研究の応用
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile is commonly used in scientific research to study the effects of cannabinoids on the body. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in a wide range of physiological processes, including pain sensation, appetite, and immune function. 1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile has also been used to study the effects of cannabinoids on cancer cells and to investigate the potential therapeutic uses of cannabinoids in the treatment of various diseases.
特性
製品名 |
1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile |
|---|---|
分子式 |
C19H18N2O |
分子量 |
290.4 g/mol |
IUPAC名 |
1-[3-(4-methylphenoxy)propyl]indole-3-carbonitrile |
InChI |
InChI=1S/C19H18N2O/c1-15-7-9-17(10-8-15)22-12-4-11-21-14-16(13-20)18-5-2-3-6-19(18)21/h2-3,5-10,14H,4,11-12H2,1H3 |
InChIキー |
NUVYOQWJTJKHIN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C#N |
正規SMILES |
CC1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



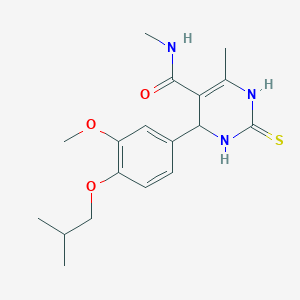
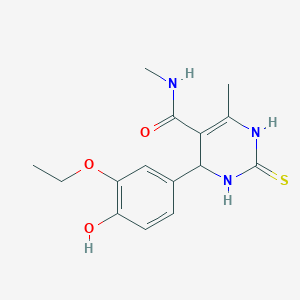
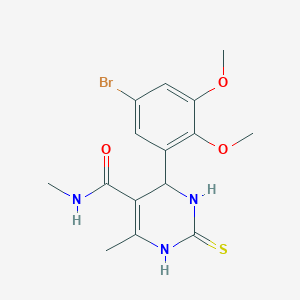

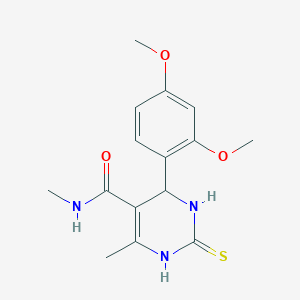
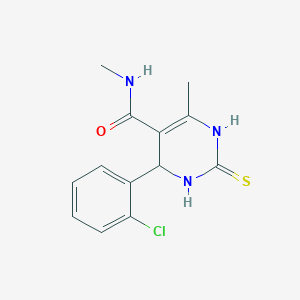
![4-chloro-N-(2-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297649.png)
![N-(2-cyanoethyl)-N-({5-[(1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297650.png)
![N-(2-cyanoethyl)-N-({5-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297651.png)
![N-({5-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B297652.png)
![N-(2-cyanoethyl)-N-({5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297654.png)
![N-({5-[(1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B297655.png)
![N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297658.png)
![7-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297661.png)